molecular formula C9H14ClN B1377929 1-(4-Methylphenyl)ethanamine, hcl CAS No. 854181-94-5

1-(4-Methylphenyl)ethanamine, hcl

Cat. No.: B1377929
CAS No.: 854181-94-5
M. Wt: 171.67 g/mol
InChI Key: QDWBCLYSNFCQGQ-UHFFFAOYSA-N
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Description

It is structurally similar to amphetamines and has a molecular formula of C9H14ClN . This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)ethanamine, hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides and other electrophiles.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols.

    Substitution: N-alkyl derivatives.

Comparison with Similar Compounds

1-(4-Methylphenyl)ethanamine, hcl is structurally similar to other phenethylamines such as amphetamine and methamphetamine. it differs in its specific substitution pattern on the phenyl ring, which imparts unique pharmacological properties. Similar compounds include:

    Amphetamine: A well-known stimulant with a similar mechanism of action.

    Methamphetamine: A potent stimulant with a higher potential for abuse.

    Phenylethylamine: A naturally occurring compound with stimulant effects.

This compound stands out due to its specific substitution pattern, which influences its pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

1-(4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWBCLYSNFCQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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